3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
Description
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a fluorinated benzohydrazide derivative characterized by a benzohydrazide core (C₆H₅CONHNH₂) substituted with a (2,2,3,3-tetrafluoropropoxy)methyl group at the 3-position. This compound serves as a critical building block in organic synthesis, particularly for constructing hydrazones or complex heterocycles via condensation reactions with carbonyl compounds . Its tetrafluoropropoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .
The molecular formula is C₁₁H₁₂F₄N₂O₂ (calculated molecular weight: 288.23 g/mol). Structural features include:
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-2-1-3-8(4-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCILWKAITTYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326708 | |
| Record name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438473-63-3 | |
| Record name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzohydrazide with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The tetrafluoropropoxy group may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substituents
Fluorinated substituents are critical for modulating pharmacokinetic properties. Below is a comparative analysis:
Table 1: Structural Comparison of Fluorinated Benzohydrazides and Related Compounds
Key Observations :
- Functional Group Influence : The benzohydrazide core in the target compound enables hydrazone formation, unlike the benzoic acid or benzylamine derivatives, which are tailored for carboxylation or amine-mediated interactions .
- Fluorination Pattern : The tetrafluoropropoxy group in both the target compound and 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid enhances resistance to oxidative metabolism, but the latter’s carboxylic acid group limits its use in neutral-pH environments .
Key Findings :
- Synthetic Accessibility : The target compound’s synthesis likely involves hydrazide-aldehyde condensation, similar to hydrazone derivatives in . However, its discontinued status complicates procurement .
- Biological Potential: While Lu AE58054 demonstrates therapeutic relevance , the target compound’s bioactivity remains unexplored, highlighting its role as a precursor rather than a drug candidate.
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